![molecular formula C9H5F3N2O2 B13787660 2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one CAS No. 885271-61-4](/img/structure/B13787660.png)
2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one
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Overview
Description
2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that features a trifluoromethyl group, an amino group, and an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-(trifluoromethyl)benzothiazole with appropriate reagents under controlled conditions . Another approach includes the use of multicomponent reactions, cyclization reactions, and temperature-dependent Rhodium (II)-carbenoid-mediated 2H-azirine ring expansion .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the oxazinone ring can participate in various chemical interactions, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethyl)benzothiazole: Shares the trifluoromethyl and amino groups but differs in the heterocyclic ring structure.
2-(Dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one: Similar in having the trifluoromethyl and oxazinone moieties but with a dimethylamino group instead of an amino group.
Uniqueness
2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
885271-61-4 |
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Molecular Formula |
C9H5F3N2O2 |
Molecular Weight |
230.14 g/mol |
IUPAC Name |
2-amino-6-(trifluoromethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-6-5(3-4)7(15)16-8(13)14-6/h1-3H,(H2,13,14) |
InChI Key |
GWGOWYDVFKLYCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)OC(=N2)N |
Origin of Product |
United States |
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